4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Overview
Description
trans-4-Hydroxycyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C₇H₁₂O₃. It is a white to off-white solid that is used as a substrate in the synthesis of cyclohexanecarboxylic acid . This compound is also a by-product of intestinal bacterial metabolism and can be excreted through the urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic Acid involves the isomerization of cis-4-Hydroxycyclohexanecarboxylic Acid. The process typically includes the following steps :
Starting Material: p-Hydroxybenzoic acid is used as the starting material.
Catalyst and Solvent: A catalyst and solvent are added to a high-pressure reactor to obtain a mixture of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid.
Isomerization: The mixture is subjected to isomerization by adding sodium alkoxide as the catalyst and increasing the temperature.
Purification: The trans-4-Hydroxycyclohexanecarboxylic Acid is purified through recrystallization using petroleum ether and ethyl acetate.
Industrial Production Methods: Industrial production methods for trans-4-Hydroxycyclohexanecarboxylic Acid are similar to the synthetic routes but are optimized for large-scale production. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-4-Hydroxycyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
trans-4-Hydroxycyclohexanecarboxylic Acid has several scientific research applications, including:
Chemistry: Used as a substrate in the synthesis of cyclohexanecarboxylic acid and other derivatives.
Biology: Studied as a by-product of intestinal bacterial metabolism and its role in gut health.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of trans-4-Hydroxycyclohexanecarboxylic Acid involves its role as a substrate in various biochemical reactions. It is metabolized by intestinal bacteria and excreted through the urinary tract . The compound can also be incorporated into the backbone of other molecules, such as tacrolimus, through biosynthetic pathways .
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: A similar compound with a carboxylic acid group but without the hydroxyl group.
cis-4-Hydroxycyclohexanecarboxylic Acid: The cis isomer of trans-4-Hydroxycyclohexanecarboxylic Acid.
Cyclohexanol: A similar compound with a hydroxyl group but without the carboxylic acid group.
Uniqueness: trans-4-Hydroxycyclohexanecarboxylic Acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-methoxyoxane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJOULIZJAHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478572 | |
Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175982-76-0 | |
Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyoxane-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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